REACTION_CXSMILES
|
Br[CH:2](Br)[C:3]1[C:4]([N:9]2C(=O)C3C(=CC=CC=3)C2=O)=[N:5][CH:6]=[CH:7][CH:8]=1.[NH4+].[OH-:22]>C(O)C>[NH2:9][C:4]1[C:3]([CH:2]=[O:22])=[CH:8][CH:7]=[CH:6][N:5]=1 |f:1.2|
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Name
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|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
BrC(C=1C(=NC=CC1)N1C(C2=CC=CC=C2C1=O)=O)Br
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Name
|
|
Quantity
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25 mL
|
Type
|
reactant
|
Smiles
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[NH4+].[OH-]
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Name
|
|
Quantity
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250 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
4 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred 10 minutes at 4° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The compound was prepared
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Type
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STIRRING
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Details
|
then stirred at room temperature for one hour
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
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Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the concentrated residue was added con
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Type
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TEMPERATURE
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Details
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HCl (150 ml) and mixture was refluxed for 3 hours
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Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
To the concentrated residue was added water (25 ml)
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Type
|
EXTRACTION
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Details
|
The solution was extracted with methylenechloride (3×150 ml)
|
Type
|
WASH
|
Details
|
Combined organic solution was washed with water (3×150 ml), brine (1×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |